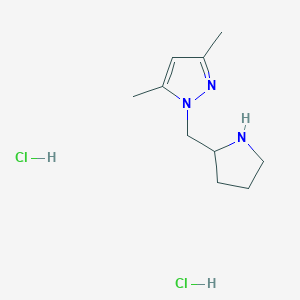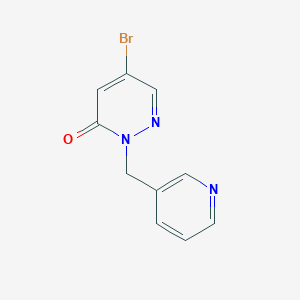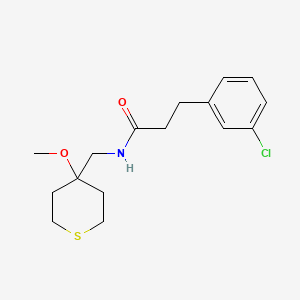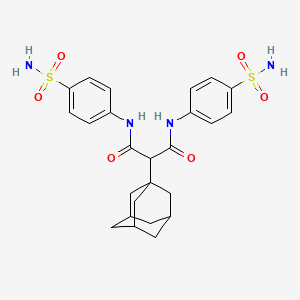
4,5-Dimethyl-6-(3-methylidenepiperidin-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Pyrimidines can be synthesized through various methods. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis
The molecular structure of pyrimidines is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The exact structure of “4,5-Dimethyl-6-(3-methylidenepiperidin-1-yl)pyrimidine” could not be found.Chemical Reactions Analysis
Pyrimidines undergo various chemical reactions. For example, they can react with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex to form various pyrimidine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidines depend on their specific structure. Generally, they are stable compounds that are soluble in organic solvents .Applications De Recherche Scientifique
Synthesis and Characterization
The compound 4,5-Dimethyl-6-(3-methylidenepiperidin-1-yl)pyrimidine, while not directly cited, belongs to a broader class of pyrimidine derivatives that have been extensively studied for various applications in scientific research. Pyrimidine derivatives have been synthesized through various methods, including microwave irradiative cyclocondensation, showcasing their potential in creating heterocyclic compounds with promising biological activities. The structural and electronic properties of these compounds are often characterized using density functional theory (DFT) and time-dependent DFT (TDDFT), highlighting their relevance in fields such as nonlinear optics (NLO) and pharmacology (Hussain et al., 2020).
Biological and Medicinal Applications
Pyrimidine derivatives exhibit a range of biological activities, making them of interest in the development of new therapeutic agents. Some derivatives have been evaluated for their insecticidal and antibacterial potentials, demonstrating significant activity against various bacterial strains and insects (Deohate & Palaspagar, 2020). This showcases the potential of such compounds in addressing agricultural pests and microbial infections.
Photophysical and Photochemical Properties
The photophysical and photochemical properties of pyrimidine derivatives, particularly those related to DNA photosensitizers, have been explored. These studies provide insights into the mechanisms of DNA damage and repair, highlighting the relevance of pyrimidine derivatives in understanding the effects of UV radiation on genetic material and their potential applications in photodynamic therapy (Vendrell-Criado et al., 2016).
Antioxidant Properties
Research has also focused on the antioxidant properties of pyrimidine derivatives, with studies demonstrating their capacity to modulate oxidative stress. This property is crucial for potential applications in preventing or treating conditions associated with oxidative damage, further underscoring the versatility of pyrimidine derivatives in medicinal chemistry (Grabovskii et al., 2018).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4,5-dimethyl-6-(3-methylidenepiperidin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3/c1-9-5-4-6-15(7-9)12-10(2)11(3)13-8-14-12/h8H,1,4-7H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWSKOFPFFEOFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CCCC(=C)C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethyl-6-(3-methylidenepiperidin-1-yl)pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-amino-2-[(5-bromopyridin-3-yl)carbonyl]-1,2-oxazol-3(2H)-one](/img/structure/B2365827.png)


![2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2365833.png)



![2-[Methyl({[4-(prop-2-yn-1-yl)morpholin-2-yl]methyl})amino]acetamide](/img/structure/B2365840.png)
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2365841.png)

![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2365843.png)


![N-[[2-(2-Methylpropyl)phenyl]methyl]prop-2-enamide](/img/structure/B2365850.png)